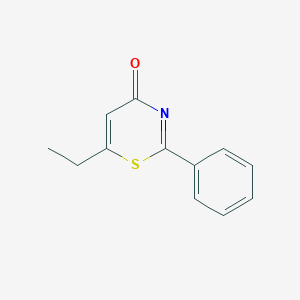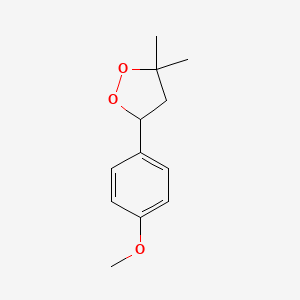
5-(4-Methoxyphenyl)-3,3-dimethyl-1,2-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methoxyphenyl)-3,3-dimethyl-1,2-dioxolane is an organic compound characterized by a dioxolane ring substituted with a methoxyphenyl group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-3,3-dimethyl-1,2-dioxolane typically involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of an acid catalyst. The reaction proceeds through an aldol condensation followed by cyclization to form the dioxolane ring. The reaction conditions often include:
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Methoxyphenyl)-3,3-dimethyl-1,2-dioxolane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The dioxolane ring can be reduced to form diols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halides or organometallic compounds.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxyphenyl-1,2-diol.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
5-(4-Methoxyphenyl)-3,3-dimethyl-1,2-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(4-Methoxyphenyl)-3,3-dimethyl-1,2-dioxolane involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or inhibited cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 5-(4-Methoxyphenyl)-1,3,4-oxadiazole
Comparison
5-(4-Methoxyphenyl)-3,3-dimethyl-1,2-dioxolane is unique due to its dioxolane ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. For instance, the presence of the dioxolane ring can influence the compound’s reactivity and stability, making it suitable for specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
85981-68-6 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
5-(4-methoxyphenyl)-3,3-dimethyldioxolane |
InChI |
InChI=1S/C12H16O3/c1-12(2)8-11(14-15-12)9-4-6-10(13-3)7-5-9/h4-7,11H,8H2,1-3H3 |
Clé InChI |
RZAOUGUWSPFVFH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(OO1)C2=CC=C(C=C2)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl]piperidine](/img/structure/B14405489.png)
![1-[5-(Morpholin-4-yl)-4-phenylthiophen-2-yl]ethan-1-one](/img/structure/B14405494.png)
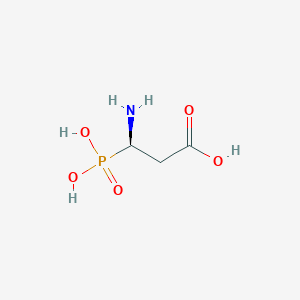
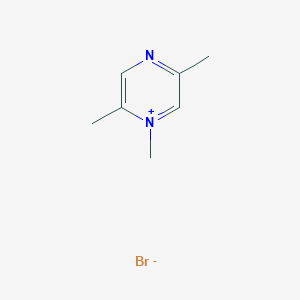

![6-Chloro[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B14405515.png)
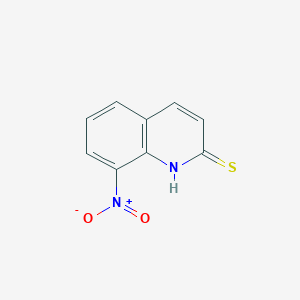
![N-Butyl-N-{2-[(1-phenylisoquinolin-3-yl)oxy]ethyl}butan-1-amine](/img/structure/B14405539.png)


![1-Decyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14405559.png)
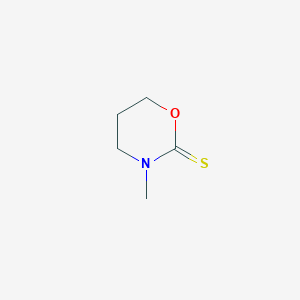
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one](/img/structure/B14405567.png)
